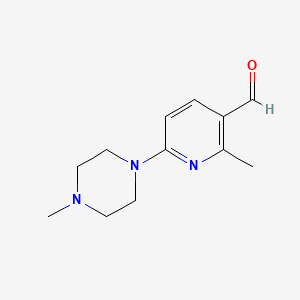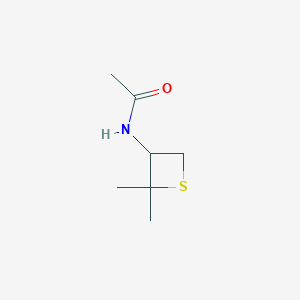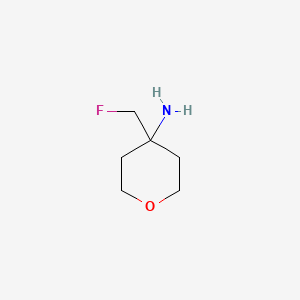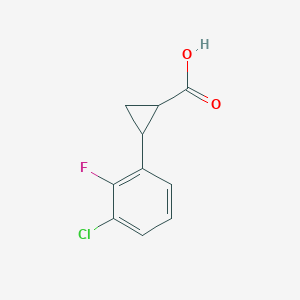
2-Methyl-6-(4-methylpiperazin-1-yl)nicotinaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methyl-6-(4-methylpiperazin-1-yl)nicotinaldehyde is a heterocyclic compound with the molecular formula C12H17N3O and a molecular weight of 219.28 g/mol . It is primarily used in research settings and is known for its unique structure, which includes a piperazine ring attached to a nicotinaldehyde moiety .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-6-(4-methylpiperazin-1-yl)nicotinaldehyde typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring is synthesized through a series of reactions, including Buchwald–Hartwig amination and reductive amination.
Attachment to Nicotinaldehyde: The piperazine ring is then attached to the nicotinaldehyde moiety through aromatic nucleophilic substitution.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves bulk custom synthesis and procurement .
化学反応の分析
Types of Reactions
2-Methyl-6-(4-methylpiperazin-1-yl)nicotinaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The piperazine ring can undergo substitution reactions, particularly aromatic nucleophilic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Conditions often involve the use of bases such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted piperazine derivatives.
科学的研究の応用
2-Methyl-6-(4-methylpiperazin-1-yl)nicotinaldehyde has several applications in scientific research:
作用機序
The mechanism of action of 2-Methyl-6-(4-methylpiperazin-1-yl)nicotinaldehyde involves its interaction with specific molecular targets:
類似化合物との比較
Similar Compounds
2-Methyl-6-(4-piperazin-1-yl)nicotinaldehyde: Similar structure but lacks the methyl group on the piperazine ring.
6-(4-Methylpiperazin-1-yl)nicotinaldehyde: Similar structure but lacks the methyl group on the nicotinaldehyde moiety.
Uniqueness
2-Methyl-6-(4-methylpiperazin-1-yl)nicotinaldehyde is unique due to the presence of both the methyl group on the piperazine ring and the nicotinaldehyde moiety, which can influence its chemical reactivity and biological activity .
特性
分子式 |
C12H17N3O |
|---|---|
分子量 |
219.28 g/mol |
IUPAC名 |
2-methyl-6-(4-methylpiperazin-1-yl)pyridine-3-carbaldehyde |
InChI |
InChI=1S/C12H17N3O/c1-10-11(9-16)3-4-12(13-10)15-7-5-14(2)6-8-15/h3-4,9H,5-8H2,1-2H3 |
InChIキー |
FKVVXZYKFYDDNB-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=CC(=N1)N2CCN(CC2)C)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7-(Chloromethyl)benzo[d]isothiazole](/img/structure/B13012650.png)





![7-Bromopyrido[3,2-d]pyrimidine](/img/structure/B13012679.png)

![(2R)-2-hydroxy-2-[(4R,5S)-5-(hydroxymethyl)-2,2,4-trimethyl-1,3-dioxolan-4-yl]acetaldehyde](/img/structure/B13012694.png)
![Ethyl pyrrolo[1,2-a]pyrimidine-7-carboxylate](/img/structure/B13012697.png)

![tert-butylN-({4-hydroxybicyclo[2.2.2]octan-1-yl}methyl)carbamate](/img/structure/B13012726.png)
![3-Bromo-2,6-dimethylimidazo[1,2-b]pyridazine](/img/structure/B13012745.png)
![1-(2-Cyclopropylpyrazolo[1,5-a]pyrazin-4-yl)pyrrolidine-3-carboxylic acid](/img/structure/B13012750.png)
